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Compound of Interest

Compound Name:
2-Amino-1-(4'-

benzyloxyphenyl)ethanol

Cat. No.: B017926 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(4'-
benzyloxyphenyl)ethanol

Introduction
2-Amino-1-(4'-benzyloxyphenyl)ethanol is a bifunctional organic molecule of significant

interest in synthetic and medicinal chemistry. As a derivative of phenylethanolamine, it

incorporates a primary amine, a secondary alcohol, and a benzyl ether moiety, affording it a

versatile reactivity profile. This guide provides a comprehensive overview of its chemical and

physical properties, spectroscopic signature, synthesis, and characteristic reactivity, tailored for

researchers, scientists, and professionals in drug development. Its primary recognized

application is as a key intermediate in the synthesis of adrenergic agonists like (+/-)-

Synephrine.[1]

Core Physicochemical Properties
The compound's identity and fundamental characteristics are summarized below. These

properties are foundational for its handling, storage, and application in synthetic protocols.
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Property Value Source(s)

CAS Number 56443-72-2 [1][2]

Molecular Formula C₁₅H₁₇NO₂ [1][2][3]

Molecular Weight 243.30 g/mol [3][4]

Appearance White to Yellow Solid [1][2][5]

Melting Point 85 - 87 °C [5]

IUPAC Name
2-amino-1-(4-

(benzyloxy)phenyl)ethanol
[2]

Synonyms
2-(4-Benzyloxyphenyl)-2-

hydroxyethanamine
[1]

Storage 2-8°C Refrigerator [1]

Structural Representation
The molecular structure is central to understanding its properties. The presence of a chiral

center at the carbon bearing the hydroxyl group means the compound can exist as

enantiomers.

Caption: 2D structure of 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation and purity assessment of the

compound. While a comprehensive, published spectrum for this specific molecule is not readily

available, a predicted profile can be expertly derived from its constituent functional groups.

Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators for the key functional groups present. The primary

amine, hydroxyl group, and aromatic systems each have characteristic absorption bands.
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Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Characteristics

O-H (Alcohol) Stretching 3600 - 3100

Strong, very broad

band due to hydrogen

bonding.[6]

N-H (Amine) Stretching 3500 - 3200

Two distinct, sharper

peaks (asymmetric &

symmetric) for the

primary -NH₂ group,

often superimposed

on the O-H band.[6][7]

Aromatic C-H Stretching 3100 - 3000

Multiple weak to

moderate, sharp

bands.[8]

Aliphatic C-H Stretching 2960 - 2850

Strong, sharp bands

from CH₂ and CH

groups.[7]

Aromatic C=C Stretching 1600 - 1450

Two to three

moderate, sharp

bands.[8]

C-O (Alcohol) Stretching ~1260 - 1050

Strong band, typical

for secondary

alcohols.[8]

C-O (Ether) Stretching ~1250

Strong band due to

aryl-alkyl ether

linkage.

N-H (Amine) Bending (Scissoring) ~1600

Moderate band, can

sometimes be

obscured by aromatic

C=C stretches.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the precise carbon-hydrogen

framework.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

Protons Multiplicity
Approx. Chemical
Shift (ppm)

Rationale

-NH₂ Singlet (broad) 1.5 - 2.5

Exchangeable

protons; chemical shift

is concentration and

solvent dependent.

-OH Singlet (broad) 2.0 - 4.0
Exchangeable proton;

shift is variable.

-CH₂-N Multiplet 2.7 - 3.1

Diastereotopic protons

adjacent to a chiral

center.

-CH(OH)- Multiplet 4.6 - 4.9

Benzylic proton

deshielded by the

hydroxyl group and

aromatic ring.

-O-CH₂-Ph Singlet ~5.1
Benzylic protons of

the ether linkage.

Aromatic H

(Benzyloxyphenyl)
Multiplet (AA'BB') 6.9 (d), 7.2 (d)

Protons on the para-

substituted ring.

Aromatic H (Benzyl) Multiplet 7.3 - 7.5

Protons on the

monosubstituted

benzyl group ring.

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):
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Carbon Atom
Approx. Chemical Shift
(ppm)

Rationale

-CH₂-N ~47
Aliphatic carbon attached to a

nitrogen atom.

-CH(OH)- ~74
Aliphatic carbon attached to an

oxygen atom.

-O-CH₂-Ph ~70 Benzylic ether carbon.

Aromatic C (Benzyloxyphenyl) 115, 127, 134, 158

Four distinct signals for the

para-substituted ring. The C-O

carbon is most downfield

(~158 ppm).

Aromatic C (Benzyl) 127, 128, 129, 137

Four signals for the benzyl

group ring. The ipso-carbon is

most downfield (~137 ppm).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For

this molecule, Electrospray Ionization (ESI) in positive mode would be a common technique.
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Ion Predicted m/z Notes

[M+H]⁺ 244.31

The protonated molecular ion,

confirming the molecular

weight.

[M-H₂O+H]⁺ 226.30
Loss of water from the

hydroxyl group.

[M-NH₃+H]⁺ 227.30 Loss of ammonia.

C₈H₁₀O₂⁺ 150.16
Fragment corresponding to the

benzyloxyphenyl moiety.

C₇H₇⁺ 91.05

Tropylium ion, a very common

and stable fragment from the

benzyl group.

Synthesis and Reactivity
A deep understanding of the synthesis and reactivity of 2-Amino-1-(4'-
benzyloxyphenyl)ethanol is paramount for its effective use as a chemical intermediate.

Plausible Synthetic Pathway
While various synthetic routes exist, a common and logical approach involves the reduction of

an α-aminoketone precursor. This strategy provides good control over the final structure.

Step 1: α-Bromination Step 2: Amination Step 3: Reduction

4'-Benzyloxyacetophenone 2-Bromo-1-(4'-(benzyloxy)phenyl)ethan-1-one
 Br₂ / CH₃COOH 

α-Amino Ketone Precursor

 1. NaN₃

 2. H₂, Pd/C 
2-Amino-1-(4'-benzyloxyphenyl)ethanol

 NaBH₄ / MeOH 

Click to download full resolution via product page

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Ketone Reduction (Step 3)
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This protocol outlines the final reduction step, a critical transformation in the synthesis. The

choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively

reduces the ketone to a secondary alcohol without affecting the benzyl ether or aromatic rings.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-

amino ketone precursor (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to

moderate the exothermic reaction and prevent side reactions.

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes,

ensuring the internal temperature does not exceed 10 °C.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer

Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the

methanol under reduced pressure.

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). The organic layers

are combined.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by

column chromatography on silica gel to yield the final product.

Core Reactivity Profile
The molecule's reactivity is dictated by its three primary functional groups: the primary amine,

the secondary alcohol, and the benzyl ether. This allows for selective chemical modifications.
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Amine Reactions Alcohol Reactions Ether Reactions

2-Amino-1-(4'-benzyloxyphenyl)ethanol

N-Acylated Product
(Amide)

Acyl Chloride
Pyridine

N-Sulfonylated Product
(Sulfonamide)

Sulfonyl Chloride
Et₃N

O-Acylated Product
(Ester)

Acetic Anhydride
(under forcing conditions)

Oxidized Product
(Amino Ketone)

PCC or Swern
Oxidation

Debenzylated Product
(Phenol)

H₂, Pd/C
(Hydrogenolysis)

Click to download full resolution via product page

Caption: Reactivity map showing key transformations.

Reactions at the Amine: The primary amine is the most nucleophilic site and reacts readily

with electrophiles.[9] N-acylation with acid chlorides or anhydrides proceeds smoothly under

basic conditions to form amides. Similarly, reaction with sulfonyl chlorides yields

sulfonamides. This chemoselectivity is a cornerstone of its synthetic utility.

Reactions at the Alcohol: The secondary hydroxyl group can be oxidized to the

corresponding ketone using mild oxidizing agents like Pyridinium chlorochromate (PCC) or

under Swern oxidation conditions.[9] Esterification is also possible but typically requires

more forcing conditions or protection of the more reactive amine group.

Cleavage of the Benzyl Ether: The benzyl ether serves as a robust protecting group for the

phenolic hydroxyl. It can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂ over

Pd/C) to unmask the phenol, yielding 2-amino-1-(4-hydroxyphenyl)ethanol, a structure

closely related to octopamine.

Safety and Handling
Proper handling is essential for laboratory safety. While not classified as acutely toxic, standard

precautions for handling fine chemicals should be observed.

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical

safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5]
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Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of

dust.[5] Avoid dust formation during handling.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a

refrigerator (2-8°C).[1][5]

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

First Aid:

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

Skin Contact: Wash off immediately with plenty of water.[5]

Inhalation: Remove to fresh air.[5]

Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

Conclusion
2-Amino-1-(4'-benzyloxyphenyl)ethanol is a valuable and versatile chemical intermediate. Its

well-defined physicochemical properties, predictable spectroscopic profile, and differential

reactivity of its functional groups make it a powerful building block in organic synthesis. A

thorough understanding of its chemistry, as detailed in this guide, is crucial for its effective and

safe utilization in research and development, particularly in the creation of novel

pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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